Ethyl 2,2-dihydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dihydroxyacetate: is an organic compound with the molecular formula C4H8O4. It is an ester derived from acetic acid and ethyl alcohol, characterized by the presence of two hydroxyl groups attached to the second carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxyacetate can be synthesized through the esterification of acetic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl glycol.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 2,2-dihydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-dihydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The ester group can undergo hydrolysis to release acetic acid and ethyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl 2,2-dihydroxyacetate can be compared with other similar compounds such as:
Ethyl diethoxyacetate: Similar in structure but with ethoxy groups instead of hydroxyl groups.
Ethyl glycolate: Contains a single hydroxyl group and is used in similar applications.
Ethyl lactate: Contains a hydroxyl group and a carboxyl group, used as a solvent and in the synthesis of biodegradable polymers.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications.
Biological Activity
Ethyl 2,2-dihydroxyacetate, also known by its chemical name ethyl glycolate, is a compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C4H8O4
- CAS Number : 627-83-8
The compound features two hydroxyl groups attached to a central carbon atom, which contributes to its reactivity and biological activity.
Antibacterial Activity
Recent studies indicate that this compound exhibits significant antibacterial properties. For instance:
- Inhibition of Gram-positive Bacteria : this compound has shown effective inhibition against various strains of Gram-positive bacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Mechanism of Action : The antibacterial activity is primarily attributed to the compound's ability to disrupt bacterial cell membranes and inhibit cell wall synthesis. This was evidenced by changes in the morphology of treated bacterial cells observed under electron microscopy .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity:
- Effectiveness Against Fungi : The compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with MIC values reported at 20 µg/mL .
- Mode of Action : The antifungal effects are believed to result from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This leads to increased permeability and eventual cell death .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound as an antimicrobial agent demonstrated that it significantly reduced biofilm formation in Staphylococcus aureus. The biofilm reduction was quantified using crystal violet staining, showing a decrease of up to 70% compared to control groups . -
Preclinical Trials :
In preclinical trials assessing the safety profile of this compound, no significant cytotoxic effects were observed in human cell lines at concentrations up to 100 µg/mL. This suggests a favorable safety margin for potential therapeutic applications .
Summary of Biological Activities
Activity Type | Target Organisms | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15-30 | Disruption of cell membrane |
Bacillus subtilis | 15-30 | Inhibition of cell wall synthesis | |
Antifungal | Candida albicans | 20 | Inhibition of ergosterol biosynthesis |
Aspergillus niger | 20 | Increased membrane permeability |
Properties
Molecular Formula |
C4H8O4 |
---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
ethyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C4H8O4/c1-2-8-4(7)3(5)6/h3,5-6H,2H2,1H3 |
InChI Key |
ZQEZLOXZUBIDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.